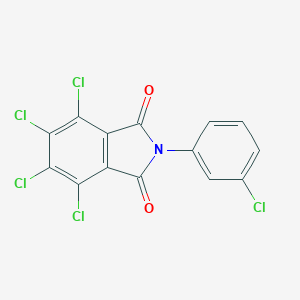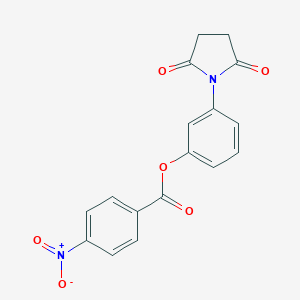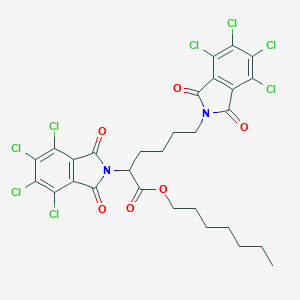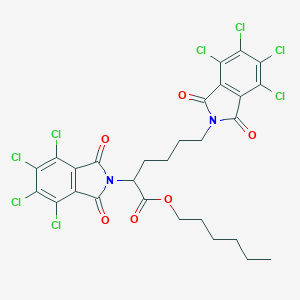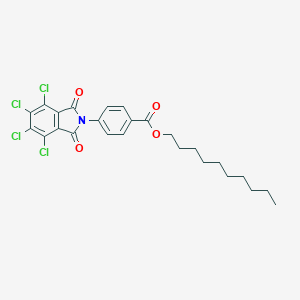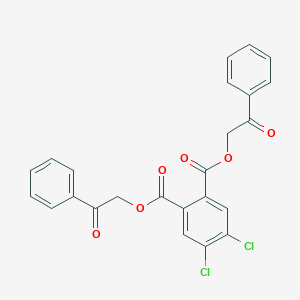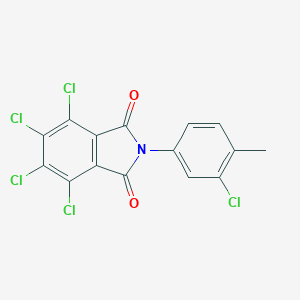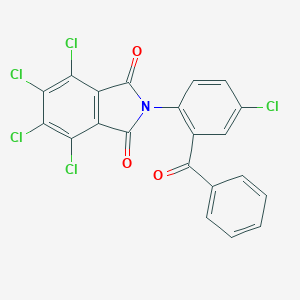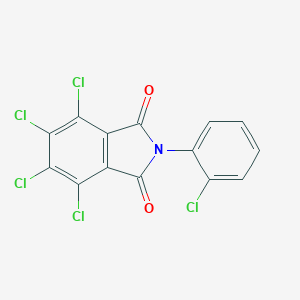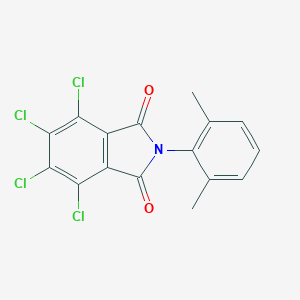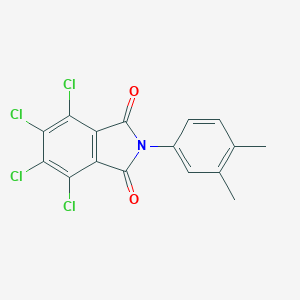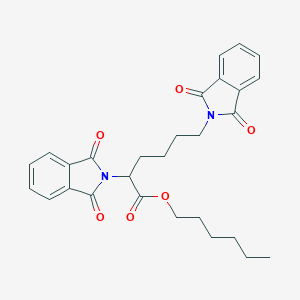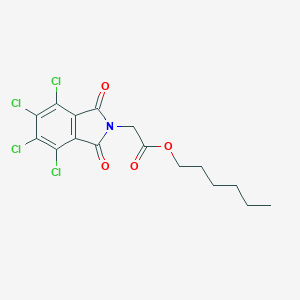
Octyl 2-(2,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl 2-(2,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate is a chemical compound with the molecular formula C25H29NO4 and a molecular weight of 407.5 g/mol . This compound is known for its unique structure, which includes an isoindoline core and an octyl ester group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of Octyl 2-(2,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate typically involves the reaction of 2-(2,4-dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid with octanol in the presence of a suitable catalyst. The reaction conditions often include heating and the use of a dehydrating agent to facilitate esterification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Octyl 2-(2,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Scientific Research Applications
Octyl 2-(2,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Mechanism of Action
The mechanism of action of Octyl 2-(2,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Octyl 2-(2,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate can be compared with other similar compounds, such as:
2-(2,4-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid: The parent acid from which the ester is derived.
Other isoindoline derivatives: Compounds with similar core structures but different substituents. The uniqueness of this compound lies in its specific ester group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C25H29NO4 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
octyl 2-(2,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C25H29NO4/c1-4-5-6-7-8-9-14-30-25(29)19-11-12-20-21(16-19)24(28)26(23(20)27)22-13-10-17(2)15-18(22)3/h10-13,15-16H,4-9,14H2,1-3H3 |
InChI Key |
VKQUWAXIJFVELT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)C)C |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



